2-Nitrobenzyl alcohol

概述

描述

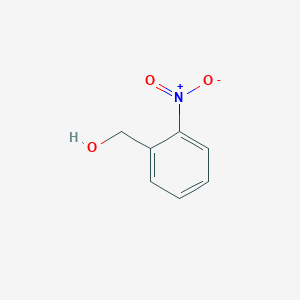

2-Nitrobenzyl alcohol (2-NBA), with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol, is an aromatic nitro compound characterized by a nitro group (-NO₂) at the ortho position relative to the benzyl alcohol moiety. Key physicochemical properties include a melting point of 69–72°C, a boiling point of 270°C, and a density of 1.3 g/cm³ . It is primarily used as a pharmaceutical intermediate and in photochemical applications due to its nitroso derivative formation upon UV irradiation .

准备方法

Bromination-Hydrolysis Cascade for Nitrobenzyl Alcohol Synthesis

Reaction Mechanism and General Workflow

The bromination-hydrolysis method, detailed in patent CN109748800A, utilizes para-nitrotoluene as the starting material. The process involves three stages:

-

Bromination : Para-nitrotoluene reacts with bromine or hydrogen peroxide/hydrogen bromide in aqueous medium, initiated by radicals (e.g., azobisisovaleronitrile) .

-

Hydrolysis : The intermediate undergoes alkaline hydrolysis using sodium carbonate or potassium carbonate to form nitrobenzyl alcohol .

-

Purification : Crystallization from solvents like toluene or ethyl acetate yields high-purity product .

Critical Parameters:

-

Bromination Temperature : 51–65°C (optimal: 58–60°C)

-

Initiator Loading : 1–5 wt% of para-nitrotoluene

-

Alkaline Hydrolysis : 0.8–1.2 equivalents of base (e.g., Na₂CO₃)

Performance Data from Patent Embodiments

| Embodiment | Brominating Agent | Initiator | Base | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 3 | Br₂ + H₂O₂ | Azodiisobutyronitrile | Na₂CO₃ | Ethyl acetate | 74.1 | 99.2 |

| 4 | Br₂ + H₂O₂ | Azobisisovaleronitrile | K₂CO₃ | Isobutyl acetate | 77.3 | 99.5 |

| 7 | HBr + H₂O₂ | Benzoyl peroxide | Na₂CO₃ | Toluene | 77.9 | 99.1 |

| 8 | HBr + H₂O₂ | Dicetyl peroxydicarbonate | K₂CO₃ | Isobutyl acetate | 77.4 | 99.3 |

Key Findings :

-

Bromine/H₂O₂ systems achieve higher yields (74.1–77.9%) compared to HBr/H₂O₂ (77.4–77.9%) .

-

Sodium carbonate marginally outperforms potassium carbonate in purity (99.2% vs. 99.5%) .

-

Ethyl acetate and isobutyl acetate provide comparable crystallization efficiency .

Nickel-Catalyzed Dehydrogenative Cyclization

Advantages:

Synthesis from 2-Methyl-6-Nitrobenzoic Acid

Stepwise Reduction-Esterification

Source 4 outlines a route to 2-methyl-6-nitrobenzyl alcohol, adaptable to the 2-nitro isomer:

-

Reduction : 2-Nitrobenzoic acid → 2-nitrobenzyl alcohol via LiAlH₄ or NaBH₄.

-

Tosylation : Reaction with tosyl chloride forms the tosylate intermediate.

-

Nucleophilic substitution : Silver tosylate mediates bromide displacement .

Challenges:

-

Low yield : 42.5% reported for analogous para-nitro systems .

-

Sensitivity : Nitro groups necessitate inert atmospheres and anhydrous conditions .

Comparative Analysis of Methodologies

Efficiency and Scalability

| Method | Yield Range (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Bromination-Hydrolysis | 74.1–77.9 | 99.1–99.5 | Industrial | Moderate (Br₂/HBr use) |

| Ni-Catalyzed Cyclization | N/A | N/A | Lab-scale | Low (H₂ byproduct) |

| Tosylate Displacement | ~42.5 | 91.5 | Lab-scale | High (AgBr waste) |

Insights :

化学反应分析

Primary Photoproduct Formation

Irradiation of 2-NBA (λ = 365 nm) generates aci-nitro intermediates (e.g., 2 ) via a 1,5-H shift, followed by competing pathways depending on the solvent:

-

Path A : Cyclization to benzisoxazolidine intermediates (5 ), which undergo ring-opening to form carbonyl hydrates (6 ) in aqueous media (pH 3–8) .

-

Path B : Dual proton transfer forms 2-nitroso hydrates (3 ) in aprotic solvents or acidic/basic aqueous solutions .

Quantum yields for nitroso product (4 ) formation are ~60% across solvents .

Solvent and pH Dependence

| Solvent/Condition | Dominant Pathway | Key Intermediate | Rate Constant (s⁻¹) |

|---|---|---|---|

| Aprotic (e.g., CH₃CN) | Path B | 3 (nitroso hydrate) | |

| Aqueous (pH 3–8) | Path A | 6 (carbonyl hydrate) | (pH 14) |

| Acidic (e.g., 5% H₂O) | Path B | 3 |

Key Observations :

-

TRIR spectroscopy identified transient intermediates 3 (νCO = 1695 cm⁻¹) and 6 (νCO = 1700 cm⁻¹) .

-

Density functional calculations mapped energy surfaces, confirming lower barriers for Path B in aprotic media .

Acid-Mediated Oxidation

Reaction with trifluoromethanesulfonic acid (TFMSA) at 90°C yields 4-amino-3-carboxyphenyl trifluoromethanesulfonate (4 ) via:

-

C-protonation to form anthranil N-oxide (7 ).

-

Sequential protonation of 2-nitrosobenzaldehyde intermediates .

Yield : 66% under optimized conditions .

Buffer Catalysis

General acid/base catalysis governs aci-nitro decay and NO formation in aqueous solutions (Table 1) :

| Buffer System | (M⁻¹ s⁻¹) | (M⁻¹ s⁻¹) |

|---|---|---|

| HAc/NaAc | ||

| H₂PO₄⁻/HPO₄²⁻ |

¹⁸O-Labeling Experiments

-

Isotopic purity : 65 ± 1% ¹⁸O in labeled 2-NBA after reduction with NaBH₄ .

-

Mechanistic confirmation: Proton transfer in Path B involves solvent-derived oxygen .

Comparison with Derivatives

科学研究应用

Photochemical Applications

Photoreactive Group in Chemical Biology

2-Nitrobenzyl alcohol serves as an effective photoreactive group for photoaffinity labeling and crosslinking of biomolecules. Its amine selectivity allows for targeted modifications in biological systems, making it valuable in drug discovery and protein engineering. Research has demonstrated that NBA can facilitate the formation of stable covalent bonds between biomolecules upon UV irradiation, enhancing the specificity of biochemical assays .

Case Study: Phototriggered Labeling

A study reported the successful use of NBA derivatives for phototriggered labeling of proteins. When exposed to UV light, NBA derivatives formed reactive intermediates that covalently attached to amine groups on proteins, allowing for detailed studies of protein interactions and functions. This method provides a powerful tool for probing biological mechanisms in real-time .

Synthesis of Chemical Compounds

Oxidation to 2-Nitrobenzaldehyde

NBA can be oxidized to produce 2-nitrobenzaldehyde using copper-catalyzed air oxidation. This method is notable for its high yield and efficiency, making it a practical approach in synthetic organic chemistry. The reaction conditions typically involve the use of copper catalysts under mild conditions, which are advantageous for large-scale applications .

| Reaction | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Oxidation of NBA to nitrobenzaldehyde | Copper | Up to 95% | Mild temperature, air atmosphere |

Material Science Applications

Development of Responsive Polymers

NBA is integral in synthesizing responsive polymers that can change properties based on environmental stimuli such as light, temperature, and pH. A notable application involves the preparation of amphiphilic block copolymers using NBA as a monomer. These polymers exhibit self-assembly behavior, forming micelles that can encapsulate hydrophobic drugs and release them in response to specific triggers .

Case Study: Triple Response Polymer

A recent study described a triple-response polymer synthesized from NBA that responds to light, temperature, and pH changes. The polymer demonstrated significant potential for controlled drug delivery systems due to its ability to release encapsulated drugs upon exposure to UV light or changes in pH .

Photochemical Mechanisms

Research has shown that NBA undergoes photochemical reactions leading to the formation of various products such as 2-nitroso compounds upon irradiation. These reactions are characterized by dual proton transfer mechanisms and have been studied extensively to understand their kinetics and product distributions .

| Photochemical Reaction | Product Formed | Quantum Yield (%) |

|---|---|---|

| Irradiation of NBA | 2-Nitroso benzaldehyde | ~60% |

| Irradiation under varied solvent conditions | Various nitroso derivatives | Variable |

作用机制

The mechanism of action of 2-nitrobenzyl alcohol primarily involves photochemical reactions. Upon exposure to ultraviolet light, it undergoes a photochemical cleavage, resulting in the formation of 2-nitrosobenzaldehyde. This reaction proceeds through the formation of aci-nitro intermediates, which then cyclize to benzisoxazolidine intermediates before opening to form carbonyl hydrates . The balance between these reaction pathways depends on the reaction medium and conditions.

相似化合物的比较

Structural Isomers: 3-Nitrobenzyl Alcohol and 4-Nitrobenzyl Alcohol

The position of the nitro group significantly influences chemical reactivity and biological interactions.

Metabolic Pathways in Hepatocytes

- 2-Nitrobenzyl Alcohol: Generated as the primary metabolite (52%) of 2-nitrotoluene in Fischer 344 rat hepatocytes, followed by glucuronidation (28%) and minor oxidation to 2-nitrobenzoic acid (3%) .

- 3-Nitrobenzyl Alcohol : Constitutes 29% of 3-nitrotoluene metabolites, with 56% oxidized to 3-nitrobenzoic acid .

- 4-Nitrobenzyl Alcohol : Represents only 12% of 4-nitrotoluene metabolism; the majority (68%) forms S-(4-nitrobenzyl)glutathione conjugates .

Table 1: Metabolic Profiles of Nitrobenzyl Alcohols in Rat Hepatocytes

| Compound | Major Metabolites (%) | Minor Pathways (%) |

|---|---|---|

| This compound | 2-NBA (52), Glucuronide (28) | 2-Nitrobenzoic acid (3) |

| 3-Nitrobenzyl alcohol | 3-Nitrobenzoic acid (56), 3-NBA (29) | Glucuronide (13) |

| 4-Nitrobenzyl alcohol | S-(4-Nitrobenzyl)glutathione (68) | 4-NBA (12), Sulfate/Glucuronide (6) |

Enzymatic Activity with Nitrobenzene Dioxygenase (NBDO)

NBDO from Comamonas sp. JS765 shows divergent substrate specificity:

- 2-NBA : Exhibits 67% relative activity compared to nitrobenzene, generating unidentified products .

- 4-NBA : Minimal activity (3%), highlighting steric or electronic hindrance at the para position .

Table 2: Substrate Specificity of NBDO

| Substrate | Relative Activity (%) | Primary Product(s) |

|---|---|---|

| Nitrobenzene | 100 | Catechol |

| This compound | 67 | Unidentified |

| 4-Nitrobenzyl alcohol | 3 | None detected |

Photochemical Behavior

2-NBA undergoes UV-induced conversion to nitroso derivatives, a property exploited in phototriggered hydrogels . Substituents like methoxy groups alter photoconversion efficiency:

- 4,5-Dimethoxy-2-NBA : Displays red-shifted absorption and a charge-transfer triplet state, enhancing photostability compared to unsubstituted 2-NBA .

Table 3: Photochemical Properties

| Compound | Absorption Shift | Triplet State Characteristics |

|---|---|---|

| This compound | None | Short-lived, non-CT state |

| 4,5-Dimethoxy-2-NBA | Red-shifted | Long-lived CT triplet state |

生物活性

2-Nitrobenzyl alcohol (NBA) is a compound that has garnered attention in various fields, particularly in chemical biology and medicinal chemistry. Its unique photochemical properties and reactivity make it a valuable tool in drug discovery, protein engineering, and the synthesis of biologically relevant compounds. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and recent research findings.

This compound is characterized by a nitro group attached to a benzyl alcohol moiety. This structure allows it to undergo photochemical reactions, which are initiated upon exposure to light. The primary photoproducts formed during these reactions include nitroso compounds, which can further react to form various derivatives. The mechanisms involved in these transformations are complex and depend on the reaction medium as well as the presence of catalysts.

Photochemical Reactions

The photochemical behavior of this compound has been extensively studied. Upon irradiation, it can yield products such as 2-nitrosobenzaldehyde through mechanisms involving aci-nitro intermediates. These intermediates can participate in different pathways depending on the solvent and pH conditions, leading to diverse product profiles .

Photoaffinity Labeling

One of the most significant applications of this compound is in photoaffinity labeling . This technique utilizes the compound's ability to form covalent bonds with biomolecules upon light activation. It has been demonstrated that NBA can selectively label amine-containing biomolecules, facilitating studies on protein interactions and localization within cells .

Drug Discovery

The efficiency of NBA as a photoreactive group opens avenues for its use in drug discovery. Its ability to crosslink biomolecules can be harnessed to identify potential drug targets and understand drug-receptor interactions better .

Recent Research Findings

Recent studies have highlighted the versatility of this compound in various chemical reactions:

- Synthesis of Quinolines : A notable study reported the use of dinuclear ruthenium complexes to catalyze the transformation of this compound into quinolines under mild conditions. This process exhibited high efficiency even at minimal catalyst loading, demonstrating the practical applicability of NBA in synthetic chemistry .

- Mechanistic Insights : Investigations into the mechanistic pathways involved in the conversion of NBA revealed that specific reaction conditions significantly influence product yields. For instance, the use of different solvents and bases was shown to optimize reaction outcomes, with yields reaching up to 95% under ideal conditions .

Case Study 1: Photochemical Labeling

In a study published by RSC Advances, researchers utilized this compound for phototriggered labeling of proteins. The study confirmed that NBA effectively labels proteins with high specificity when exposed to UV light, allowing for detailed mapping of protein interactions within cellular environments .

Case Study 2: Catalytic Transformations

A recent publication detailed a one-pot synthesis method employing NBA for quinoline derivatives using ruthenium catalysts. The research demonstrated that varying substituents on the benzyl alcohol could significantly affect reactivity and yield, providing insights into optimizing synthetic routes for complex organic molecules .

Summary Table of Biological Activities

常见问题

Q. Basic: What are the key physicochemical characteristics of 2-nitrobenzyl alcohol critical for experimental design?

This compound (C₇H₇NO₃; MW 153.14) is a crystalline solid with a melting point of 69–72°C and a boiling point of 270°C at atmospheric pressure . It is slightly soluble in water but dissolves well in oxygenated solvents like methanol and ether . Its density is 1.3 g/cm³, and it exhibits a refractive index of 1.598 . Stability under ambient conditions makes it suitable for storage in cool, dry environments . These properties are vital for solvent selection, reaction temperature optimization, and storage protocols.

Q. Advanced: How can catalytic bromination be optimized for synthesizing this compound from 2-nitrotoluene?

Evidence suggests using di(2-ethylhexyl) peroxydicarbonate as a catalyst under controlled bromination conditions. The method reported by Peng et al. (1998) achieves yields via precise temperature regulation (80–100°C) and molar ratios of reactants (2-nitrotoluene:Br₂ = 1:1.2) . Key parameters include catalyst loading (5–10 mol%) and reaction time (4–6 hours). Impurities like dibrominated byproducts can be minimized by maintaining excess nitrotoluene and quenching intermediates promptly .

Q. Basic: What analytical techniques are recommended for assessing this compound purity?

Gas chromatography (GC) with >98.0% purity thresholds is standard for quantifying organic impurities . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural integrity, particularly benzylic proton splitting patterns (δ 1–5.5 ppm) influenced by electron-withdrawing substituents . Electrochemical methods, such as cyclic voltammetry, can probe redox behavior relevant to alcohol-to-aldehyde conversions .

Q. Advanced: What mechanisms explain this compound’s role in intramolecular redox cyclization to cinnolines?

In a transition-metal-free pathway, this compound undergoes deprotonation to form 2-nitrosobenzaldehyde, which condenses with benzylamine to yield hydrazone intermediates. Azo isomerization and cyclization produce cinnolines, with aromatization completing the process . This mechanism avoids noble-metal catalysts, achieving 57% yield in gram-scale reactions .

Q. Basic: What safety protocols are essential when handling this compound?

Classified as an irritant (Xi; R11), it requires N95/P1 respirators, gloves, and eye protection . Avoid inhalation of dust/steam; spills should be contained using non-combustible absorbents . Storage in airtight containers at 10–30°C prevents decomposition .

Q. Advanced: How does this compound’s photochemical reactivity enable applications in light-sensitive materials?

Derivatives like 4,5-dimethoxy-2-nitrobenzyl alcohol exhibit photolabile properties under UV exposure, making them useful as protecting groups in polymer precursors . Upon irradiation, the nitro group facilitates cleavage, releasing active moieties (e.g., aldehydes), applicable in controlled drug delivery or photolithography .

Q. Advanced: How do contradictory reports on boiling points (270°C vs. 168°C at 20 mmHg) impact experimental reproducibility?

The apparent discrepancy arises from pressure differences: 270°C at 760 mmHg versus 168°C under reduced pressure (20 mmHg) . Researchers must verify pressure conditions during distillation or sublimation to avoid misinterpretation of thermal stability data.

Q. Advanced: What metabolic pathways are observed for this compound in toxicological studies?

In F344 rats, this compound is oxidized to 2-nitrobenzoic acid (29% urinary excretion) and conjugated to glucuronides (14%) . Enterohepatic recirculation of glucuronides enhances hepatic covalent binding, necessitating bile-duct cannulation to reduce toxicity in preclinical models .

Q. Basic: What are common impurities in this compound synthesis, and how are they mitigated?

Byproducts include unreacted 2-nitrotoluene, dibrominated derivatives, and nitroso intermediates . Purification via recrystallization (methanol/dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate) improves purity. Residual solvents are monitored via GC-headspace analysis .

Q. Advanced: Why does esterification of this compound with acetyl chloride require DCC coupling instead of standard methods?

Steric hindrance from the nitro group impedes direct acetylation. Dicyclohexylcarbodiimide (DCC) activates the carbonyl, enabling efficient ester formation (e.g., 2-nitrobenzyl 2-chloroacetate) with >90% yield . Traditional methods (dimethylaminopyridine/acetyl chloride) fail due to poor nucleophilicity of the alcohol .

属性

IUPAC Name |

(2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRBVBFLFQKBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210101 | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cream powder; [Alfa Aesar MSDS] | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000858 [mmHg] | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

612-25-9 | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66512 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-NITROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M66390M78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。